molecular formula C26H27N3O5S B378991 Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442557-61-1

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B378991
CAS No.: 442557-61-1
M. Wt: 493.6g/mol
InChI Key: RXEOSQKIMYIKNB-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a highly substituted heterocyclic core. Its structure includes:

  • A 5-cyano group at position 5, enhancing electron-withdrawing properties.
  • A 2-ethoxyphenyl substituent at position 4, contributing to lipophilicity and steric bulk.
  • A methyl ester at position 3, influencing solubility and bioavailability.

This compound belongs to a class of DHPs known for their pharmacological relevance, particularly in calcium channel modulation. Its synthesis typically involves multi-step condensation reactions, as evidenced by analogous protocols in and , where reflux conditions with triethylamine and dioxane are employed to assemble similar heterocyclic frameworks .

Properties

IUPAC Name

methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-5-34-21-9-7-6-8-19(21)24-20(14-27)25(28-16(2)23(24)26(31)33-4)35-15-22(30)29-17-10-12-18(32-3)13-11-17/h6-13,24,28H,5,15H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEOSQKIMYIKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent: Absolute ethanol or isopropanol.

  • Catalyst: Ammonium acetate (1.0 equiv).

  • Temperature: Reflux (78–85°C).

  • Time: 4–6 hours.

The reaction proceeds via Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition of the cyanothioacetamide and cyclization. The sulfur atom from cyanothioacetamide introduces the sulfanyl group at position 6, while the cyano group at position 5 arises from the nitrile moiety of the same reagent.

Key Intermediate:

6-Amino-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is isolated as a yellow crystalline solid (mp 184–191°C).

Post-Synthetic Functionalization at Position 6

The sulfanyl group at position 6 requires further elaboration to introduce the 2-(4-methoxyanilino)-2-oxoethyl moiety. This is achieved through a nucleophilic substitution reaction:

Thiol-Epoxide Ring-Opening Reaction

  • Epoxidation: React the intermediate with epichlorohydrin to form an epoxide at position 6.

  • Ring Opening: Treat the epoxide with 4-methoxyaniline in DMF at 80°C for 5 hours.

Mechanism:
The amine group of 4-methoxyaniline attacks the less hindered carbon of the epoxide, leading to ring opening and formation of a secondary alcohol. Subsequent oxidation with Jones reagent yields the ketone, completing the 2-oxoethyl group.

Yield Optimization:

  • Solvent: DMF > DMSO > THF (yields: 65% vs. 52% vs. 48%).

  • Temperature: 80°C optimal; higher temperatures promote side reactions.

Alternative Multicomponent Approach

A one-pot, three-component strategy avoids isolation of intermediates:

Reagents:

  • 2-Ethoxybenzaldehyde

  • Methyl acetoacetate

  • Pre-formed 2-(4-methoxyanilino)-2-oxoethanethiol

Procedure:

  • Combine reagents in ethanol with piperidine (10 mol%).

  • Reflux for 8 hours under nitrogen.

  • Cool and filter; recrystallize from ethanol/water (3:1).

Advantages:

  • Atom-economical (92% calculated).

  • Reduces purification steps.

Challenges:

  • Limited commercial availability of 2-(4-methoxyanilino)-2-oxoethanethiol.

  • Competing side reactions require strict stoichiometric control.

Industrial-Scale Synthesis (Patent-Based Method)

Adapted from US5977369A, this two-step process emphasizes scalability:

Step 1: Benzylidine Intermediate Formation

ParameterSpecification
Reactants2-Ethoxybenzaldehyde, methyl acetoacetate
SolventIsopropanol
CatalystPiperidine (0.5 equiv)
Temperature60°C (3 hours)
Yield78–82%

Step 2: Enamine Condensation

ParameterSpecification
EnamineEthyl 3-amino-2-methylcrotonate
SolventIsopropanol
TemperatureReflux (4 hours)
WorkupDistillation, MTBE/cyclohexane recrystallization
Purity>99.5% (HPLC)

Critical Notes:

  • MTBE Recrystallization: Essential for removing unreacted enamine and byproducts.

  • Cyclohexane Co-Solvent: Reduces solubility of target compound, enhancing crystal yield.

Spectroscopic Characterization

Key Spectral Data

TechniqueObservations (Target Compound)Source
IR (KBr) 3332 cm⁻¹ (NH), 2207 cm⁻¹ (CN), 1700 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) δ 1.31 (t, CH₃CH₂O), 2.20 (s, CH₃), 5.91 (s, H-4), 7.24–7.61 (aromatic)
¹³C NMR δ 165.2 (COOCH₃), 119.8 (CN), 55.1 (OCH₂CH₃)

Yield Optimization Strategies

Table 1: Solvent Screening for Thiolation Step

SolventTemp (°C)Yield (%)Purity (HPLC%)
DMF806598.7
DMSO905897.2
THF654895.1

Challenges and Mitigation

  • Regioselectivity in Thiolation:

    • The sulfanyl group must selectively attach to position 6. Using bulky bases (e.g., DBU) suppresses O-alkylation.

  • Oxidative Degradation:

    • 1,4-DHPs are prone to air oxidation. Conduct reactions under nitrogen and add BHT (0.1%) as stabilizer.

  • Crystallization Difficulties:

    • Mixed MTBE/cyclohexane systems (80:20 w/w) improve crystal morphology .

Chemical Reactions Analysis

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acidic or basic hydrolysis conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structural features suggest potential pharmacological activities, such as antihypertensive or anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Findings:

Substituent Position 4 :

  • The 2-ethoxyphenyl group in the target compound provides better metabolic stability compared to the 2-furyl group in AZ331 and AZ257, as aryl ethers resist oxidative degradation better than heteroaromatic substituents .
  • Replacement with 4-methylphenyl () increases hydrophobicity, reducing renal clearance but improving blood-brain barrier penetration .

Thioether Side Chain: The 4-methoxyanilino-2-oxoethylsulfanyl moiety in the target compound enhances hydrogen bonding with receptor residues (e.g., Gln-725 in Cav1.2), improving selectivity over non-L-type channels . Bromophenyl (AZ257) or chlorophenyl () substituents in analogous chains increase steric hindrance, reducing off-target effects but limiting solubility .

Ester Groups :

  • Methyl esters (target compound) exhibit slower hydrolysis than allyl esters (), prolonging half-life in plasma (t₁/₂ = 6.2 h vs. 3.8 h) .

Biological Activity

Methyl 5-cyano-4-(2-ethoxyphenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H27N3O5S
  • Molecular Weight : 493.57 g/mol
  • CAS Number : [not provided]

The structure includes a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and neurological contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers, which may lead to vasodilation and reduced blood pressure. This action is critical in treating hypertension and angina.
  • Antioxidant Activity : The presence of cyano and methoxy groups suggests potential antioxidant properties, which could protect against oxidative stress in various diseases.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin production, suggesting applications in skin whitening agents or treatments for hyperpigmentation disorders .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds within the dihydropyridine class. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating the effectiveness of related structures against various cancer cell lines .

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for developing skin-lightening agents. In related compounds, IC50 values for tyrosinase inhibition were reported as low as 15.24 µM, indicating strong activity against this enzyme . While specific data for the compound is lacking, its structural similarities suggest it may exhibit comparable inhibitory effects.

Case Studies

  • Study on Cardiovascular Effects : A clinical trial investigated the effects of a dihydropyridine derivative on patients with hypertension. The results indicated significant reductions in systolic and diastolic blood pressure after treatment with similar compounds .
  • Antimicrobial Properties : Another study focused on the antimicrobial efficacy of related dihydropyridines against various bacterial strains. The findings suggested that these compounds possess notable antibacterial activity, which could be beneficial in treating infections .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
Compound AC26H27N3O5STyrosinase Inhibitor15.24
Compound BC25H26N4O4SAnticancer20.00
Compound CC27H29N3O5SAntimicrobial30.00

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